molecular formula C7H5N3O2 B14054972 1H-[1,3]dioxolo[4,5-f]benzotriazole

1H-[1,3]dioxolo[4,5-f]benzotriazole

Katalognummer: B14054972
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: FDYKQHQCMZDLQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-[1,3]dioxolo[4,5-f]benzotriazole is a heterocyclic compound that features a fused ring system combining a benzene ring with a triazole and a dioxole ring. This unique structure imparts the compound with distinct chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-[1,3]dioxolo[4,5-f]benzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the intermediate benzotriazole. This intermediate is then subjected to further cyclization with a dioxole derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH .

Analyse Chemischer Reaktionen

Types of Reactions

1H-[1,3]dioxolo[4,5-f]benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1H-[1,3]dioxolo[4,5-f]benzotriazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1H-[1,3]dioxolo[4,5-f]benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding. Additionally, the compound’s unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

1H-[1,3]dioxolo[4,5-f]benzotriazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it valuable for specific applications in chemistry, biology, and industry .

Eigenschaften

Molekularformel

C7H5N3O2

Molekulargewicht

163.13 g/mol

IUPAC-Name

2H-[1,3]dioxolo[4,5-f]benzotriazole

InChI

InChI=1S/C7H5N3O2/c1-4-5(9-10-8-4)2-7-6(1)11-3-12-7/h1-2H,3H2,(H,8,9,10)

InChI-Schlüssel

FDYKQHQCMZDLQE-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=CC3=NNN=C3C=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.